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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzonitrile

Cat. No.: B1297902

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzonitrile is a valuable chemical intermediate in the synthesis of
various agrochemicals, particularly fungicides. Its chemical structure provides a versatile
scaffold for the development of potent active ingredients targeting a range of plant pathogens.
This document provides detailed application notes and experimental protocols for the utilization
of 2-Methoxy-6-methylbenzonitrile and its derivatives in the synthesis of the strobilurin
fungicide, Mandestrobin.

Overview of Application in Fungicide Synthesis

2-Methoxy-6-methylbenzonitrile serves as a precursor to key intermediates in the production
of strobilurin fungicides. The strobilurin class of fungicides are known for their broad-spectrum
activity, inhibiting mitochondrial respiration in fungi. One such fungicide, Mandestrobin,
demonstrates the application of a derivative of 2-Methoxy-6-methylbenzonitrile in its
synthesis.

Synthesis of Mandestrobin: A Case Study

The following sections detail a plausible multi-step synthesis of Mandestrobin, a potent
fungicide effective against a wide range of fungal pathogens. The synthesis starts from a
precursor derived from 2-Methoxy-6-methylbenzonitrile.
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Quantitative Data: Fungicidal Activity of Mandestrobin

The efficacy of Mandestrobin has been evaluated against various plant pathogens. The
following table summarizes its activity, presented as Minimum Inhibitory Concentration (MIC)
and half-maximal effective concentration (EC50) values.

Fungal Pathogen Parameter Value (ppm) Reference
Sclerotinia MIC (Spore
. o 0.13 [1]
sclerotiorum Germination)
Sclerotinia )
MIC (Mycelial Growth)  0.31 [1]

sclerotiorum

Botrytis cinerea - Data not available

Venturia nashicola
(Pear Scab)

Data not available

Monilinia fructicola - Data not available

Note: Further research is required to populate this table with more comprehensive EC50 data
against a wider range of phytopathogenic fungi.

Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-6-methylbenzonitrile

A plausible synthesis route for 2-Methoxy-6-methylbenzonitrile is adapted from the synthesis
of 2,6-dimethoxybenzonitrile.

Reaction: Nucleophilic aromatic substitution of 2-chloro-6-methylbenzonitrile with sodium
methoxide.

Materials:
e 2-chloro-6-methylbenzonitrile

e Sodium methoxide
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Anhydrous N,N-Dimethylformamide (DMF)
Argon or Nitrogen gas

Deionized water

Dichloromethane

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-
chloro-6-methylbenzonitrile in anhydrous DMF under an inert atmosphere (argon or
nitrogen).

Add sodium methoxide to the solution.

Heat the reaction mixture to 65°C and stir for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into deionized water and extract with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic solvent in vacuo to yield the crude product.

Purify the crude product by recrystallization to obtain 2-Methoxy-6-methylbenzonitrile.

Note: This is a proposed protocol and requires optimization for specific yields and purity.

Protocol 2: Multi-step Synthesis of Mandestrobin

This protocol outlines the synthesis of Mandestrobin from a precursor, 2-(2-

methoxyphenyl)methyl benzaldehyde, which can be derived from 2-Methoxy-6-

methylbenzonitrile.
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Step 1: Synthesis of 2-(2-methoxyphenyl)methyl benzaldehyde (Hydroformylation)

This step involves the conversion of a suitable precursor like 2-Chloro-3-(2-methoxyphenyl)-1-
propene.

Materials:

2-Chloro-3-(2-methoxyphenyl)-1-propene

e Rhodium-based catalyst (e.g., Rh(CO)2(acac))
e Phosphine ligand (e.g., triphenylphosphine)

e Syngas (CO/H2 mixture)

e High-pressure reactor

» Organic solvent (e.g., toluene)

Procedure:

¢ In a high-pressure reactor, dissolve the rhodium catalyst and phosphine ligand in the organic
solvent.

e Add 2-Chloro-3-(2-methoxyphenyl)-1-propene to the reactor.

o Seal the reactor and purge with nitrogen, followed by syngas.

o Pressurize the reactor with syngas to 20-50 bar.

» Heat the reaction mixture to 80-120°C with stirring.

e Monitor the reaction progress by GC-MS.

e Upon completion, cool the reactor and carefully vent the excess gas.

e The crude product can be purified by column chromatography.
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Step 2: Synthesis of 2-(2-((2,5-dimethylphenoxy)methyl)phenyl)-2-hydroxyacetonitrile
(Cyanohydrin Formation & Etherification)

Materials:

e 2-(2-methoxyphenyl)methyl benzaldehyde

e Sodium cyanide (NaCN) or Potassium cyanide (KCN)

» Acetic acid

e Ethanol

e 2,5-dimethylphenol

» Potassium carbonate

e N,N-Dimethylformamide (DMF)

o Ethyl acetate

Procedure:

e Cyanohydrin Formation:
o Dissolve 2-(2-methoxyphenyl)methyl benzaldehyde in ethanol in a round-bottom flask.
o At 0-5°C, add a solution of NaCN or KCN in water dropwise.
o Slowly add acetic acid to maintain a slightly acidic pH.

o Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

o Extract the product with ethyl acetate and wash with brine. Dry the organic layer and
concentrate under reduced pressure.

o Etherification:
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o Dissolve the crude cyanohydrin and 2,5-dimethylphenol in DMF.
o Add potassium carbonate to the mixture.

o Heat the reaction mixture to 80-100°C with stirring until the starting material is consumed
(monitored by TLC).

o Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by column chromatography.
Step 3: Synthesis of Mandestrobin (Hydrolysis, Methylation & Amidation)
Materials:
e 2-(2-((2,5-dimethylphenoxy)methyl)phenyl)-2-hydroxyacetonitrile
e Strong acid (e.g., HCI) or base (e.g., NaOH) for hydrolysis
o Dimethyl sulfate
e Sodium hydroxide (NaOH)
e Thionyl chloride
* Methylamine
e Dichloromethane (DCM)
Procedure:
o Hydrolysis:

o Hydrolyze the nitrile group of the cyanohydrin derivative to a carboxylic acid using a strong
acid or base.
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o Cool the reaction mixture and extract the carboxylic acid derivative.

o Methylation:

o Dissolve the carboxylic acid in a suitable solvent and treat with dimethyl sulfate in the
presence of a base (e.g., NaOH) to methylate the hydroxyl group.

e Amidation:

o Convert the methylated carboxylic acid to its corresponding acid chloride using thionyl
chloride.

o React the acid chloride with a solution of methylamine in a suitable solvent like DCM at
low temperature to form Mandestrobin.

o Purify the crude Mandestrobin by recrystallization or column chromatography.

Visualizations
Synthetic Pathway of Mandestrobin
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Caption: Proposed synthetic pathway for Mandestrobin.

Experimental Workflow for Mandestrobin Synthesis
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Caption: General experimental workflow for Mandestrobin synthesis.
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Mechanism of Action: Strobilurin Fungicides

Mandestrobin, like other strobilurin fungicides, acts by inhibiting the Qo (Quinone outside) site
of the cytochrome bcl complex (Complex Ill) in the mitochondrial respiratory chain of fungi.
This blockage disrupts the electron transport chain, thereby inhibiting ATP synthesis and
ultimately leading to fungal cell death.
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Caption: Mechanism of action of Mandestrobin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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